2-(2-Methyl-5-pyrrolidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
Overview
Description
2-(2-Methyl-5-pyrrolidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride is a useful research compound. Its molecular formula is C10H19Cl2N3O and its molecular weight is 268.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pyrazole Derivatives in Scientific Research
Pyrazoles are a significant class of heterocyclic compounds, known for their broad spectrum of pharmaceutical and agrochemical activities. They serve as core structures in various compounds due to their versatility in chemical reactions and biological interactions.
Kinase Inhibition : Pyrazole-based compounds have been utilized as kinase inhibitors, offering therapeutic potential in treating diseases driven by kinase dysregulation. The structural versatility of pyrazoles allows them to bind to the hinge region of kinases, displaying significant selectivity and potency against various kinase targets (Wenglowsky, 2013).
Antagonistic Properties : Some pyrazole derivatives function as antagonists for specific receptors like the metabotropic glutamate receptor subtype 5 (mGluR5), showing potential in treating neurodegenerative disorders and other CNS-related conditions (Lea & Faden, 2006).
Synthetic Applications : Pyrazole scaffolds are extensively used in organic synthesis, providing pathways to a variety of biologically active molecules. They serve as key intermediates in the synthesis of compounds with anticancer, anti-inflammatory, antimicrobial, and antiviral properties (Dar & Shamsuzzaman, 2015).
Pyrrolidine-Containing Compounds in Scientific Research
Pyrrolidine rings are prevalent in medicinal chemistry due to their influence on the stereochemistry and pharmacophore space of molecules. They contribute to the three-dimensional shape and biological activity of compounds.
Drug Development : Compounds containing pyrrolidine rings are investigated for their therapeutic potential. They have been incorporated into bioactive molecules targeting various diseases, enhancing the pharmacokinetic and pharmacodynamic profiles of drugs (Li Petri et al., 2021).
Chemical Synthesis : Pyrrolidine scaffolds are utilized in the synthesis of complex molecules, including natural products and synthetic drugs. Their presence in a compound can significantly affect the molecule's biological activity and selectivity toward specific targets.
Properties
IUPAC Name |
2-(2-methyl-5-pyrrolidin-3-ylpyrazol-3-yl)ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-13-9(3-5-14)6-10(12-13)8-2-4-11-7-8;;/h6,8,11,14H,2-5,7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKGRBDWRDHKQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCNC2)CCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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